

A Technical Guide to 3-Ethynylaniline for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 3-(213C)ethynylaniline

Cat. No.: B15088506

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Introduction: 3-Ethynylaniline, a versatile organic compound, serves as a critical building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring both an aniline moiety and a terminal alkyne, imparts a high degree of reactivity, making it an invaluable intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth overview of its properties, key reactions, and applications, with a focus on its role in pharmaceutical development.

Synonyms and Alternative Names

3-Ethynylaniline is known by a variety of names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

- Systematic IUPAC Name: 3-ethynylaniline[1][2]
- Common Synonyms:
 - 3-Aminophenylacetylene[3][4]
 - m-Aminophenylacetylene[5][6]
 - (3-Aminophenyl)acetylene[7]
 - m-Ethynylaniline[8]

- 3-Ethynylbenzenamine[5][6]
- Benzenamine, 3-ethynyl-[5][6]
- 1-Amino-3-ethynylbenzene[6]
- 3-ethynylphenylamine[5][6]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 3-ethynylaniline is essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for this compound.

Property	Value
CAS Number	54060-30-9[1][3][5][8]
Molecular Formula	C ₈ H ₇ N[1][3][5][8]
Molecular Weight	117.15 g/mol [1][3][5][8]
Appearance	Clear, colorless to light yellow or brown liquid[3][9]
Boiling Point	92 - 93 °C at 2 mmHg[3][10]
Melting Point	27 °C[5][10]
Density	1.04 - 1.05 g/cm ³ [5][7]
Refractive Index	1.614 - 1.616[5]
Flash Point	59 °C (138 °F)[10][11]
Solubility	Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO[5][10][11]
InChI Key	NNKQLUVBPJEUOR-UHFFFAOYSA-N[1][11]
SMILES	<chem>Nc1cccc(c1)C#C</chem> [4]

Core Applications in Drug Development

3-Ethynylaniline is a key intermediate in the synthesis of several pharmaceuticals, most notably in the production of tyrosine kinase inhibitors used in cancer therapy.^[5] Its terminal alkyne group is particularly useful for forming carbon-carbon bonds through coupling reactions, while the amino group provides a site for amidation or substitution.

One of the most significant applications is in the multi-step synthesis of Erlotinib, a drug used to treat non-small cell lung cancer and other cancers.^{[5][9]} 3-Ethynylaniline is also utilized in the preparation of advanced materials such as polymers and coatings, and in the formulation of dyes and pigments.^{[3][4]}

Experimental Protocols

Synthesis of Erlotinib via Nucleophilic Aromatic Substitution

The synthesis of Erlotinib from 3-ethynylaniline is a well-documented process. The following protocol is a representative example of a key step in this synthesis.

Reaction: Coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline.

Materials:

- 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline
- 3-ethynylaniline
- Isopropyl alcohol (IPA)
- Ethyl acetate
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a suitable reaction vessel, dissolve 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline (1 equivalent) in a solvent mixture of isopropyl alcohol, ethyl acetate, and dichloromethane.[11]
- Add 3-ethynylaniline (approximately 1.2 equivalents) to the solution at room temperature (25 °C).[11]
- Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[11]
- Upon completion, cool the reaction mixture to room temperature.[11]
- Adjust the pH of the mixture to approximately 7 using a saturated aqueous solution of sodium bicarbonate.[11]
- Extract the product into an organic solvent such as ethyl acetate (3 portions).[11]
- Combine the organic layers and dry over anhydrous sodium sulfate.[11]
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[11]
- The crude Erlotinib can then be purified by column chromatography.[11]

Sonogashira Coupling Reaction

The Sonogashira coupling is a fundamental reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is frequently employed for derivatives of 3-ethynylaniline.

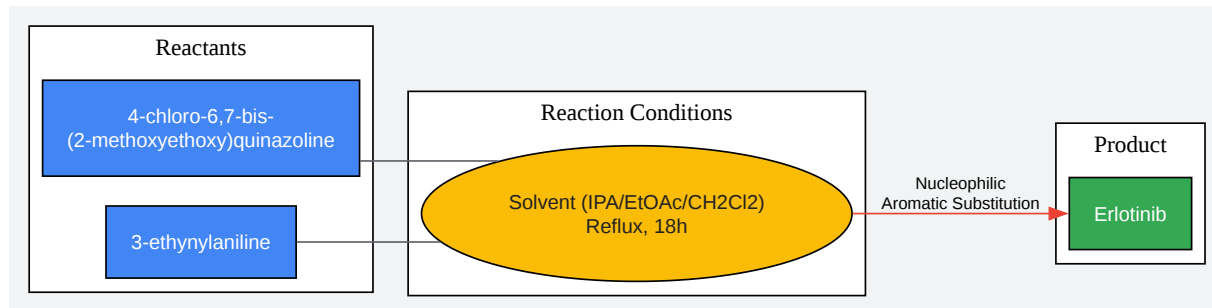
General Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction flask with the aryl halide (1 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 1-5 mol%).[12]
- Add a suitable solvent (e.g., triethylamine or DMF) via syringe.[2][12]

- Add 3-ethynylaniline (1.1-1.5 equivalents) to the stirred mixture.
- The reaction can often be carried out at room temperature but may require heating depending on the reactivity of the halide.^[13]
- Monitor the reaction until the starting material is consumed.
- Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous wash and extraction with an organic solvent.
- The final product is then purified using standard techniques like column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the key transformation in the synthesis of Erlotinib involving 3-ethynylaniline.



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Caption: Synthesis of Erlotinib from 3-ethynylaniline.

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- To cite this document: BenchChem. [A Technical Guide to 3-Ethynylaniline for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15088506#synonyms-and-alternative-names-for-3-ethynylaniline]

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